Benzenepropanal, 4-ethoxy-
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Overview
Description
Benzenepropanal, 4-ethoxy- is an organic compound with the molecular formula C11H14O2. It is also known as 3-(4-ethoxyphenyl)propanal. This compound is characterized by the presence of an ethoxy group attached to the benzene ring, which is further connected to a propanal group. It is used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenepropanal, 4-ethoxy- can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzaldehyde with propanal in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of an acid or base catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Benzenepropanal, 4-ethoxy- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanal, 4-ethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid.
Reduction: Formation of 4-ethoxybenzyl alcohol.
Substitution: Formation of various substituted benzene derivatives depending on the reagent used
Scientific Research Applications
Benzenepropanal, 4-ethoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzenepropanal, 4-ethoxy- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the ethoxy group activates the benzene ring, making it more susceptible to attack by electrophiles. This leads to the formation of a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product .
Comparison with Similar Compounds
Similar Compounds
Benzenepropanal: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
4-Ethoxybenzaldehyde: Contains an aldehyde group instead of a propanal group, leading to different reactivity.
4-Ethoxybenzyl Alcohol: The alcohol group changes its chemical properties and reactivity .
Uniqueness
Benzenepropanal, 4-ethoxy- is unique due to the presence of both an ethoxy group and a propanal group, which confer distinct chemical properties and reactivity patterns. This makes it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)propanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-13-11-7-5-10(6-8-11)4-3-9-12/h5-9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYCNZYVRBTZME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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